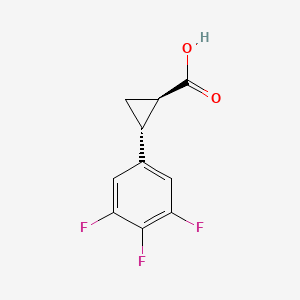

Rac-(1R,2R)-2-(3,4,5-trifluorophenyl)cyclopropane-1-carboxylic acid

Description

Structural Characteristics of Cyclopropane Derivatives

The fundamental architecture of cyclopropane represents one of the most strained configurations in organic chemistry, with the triangular arrangement of three carbon atoms necessitating bond angles of 60 degrees, significantly deviating from the ideal tetrahedral angle of 109.5 degrees preferred by sp³ hybridized carbon atoms. This geometric constraint generates substantial ring strain, quantified at approximately 28 kilocalories per mole for unsubstituted cyclopropane, making these compounds inherently reactive compared to their acyclic counterparts. The carbon-carbon bond distances in cyclopropane measure 151 picometers, shorter than typical alkane bonds which range from 153 to 155 picometers, yet paradoxically these bonds are weakened by 34 kilocalories per mole relative to ordinary carbon-carbon bonds.

The bonding description in cyclopropane derivatives involves the concept of bent bonds, where the carbon-carbon bonds curve outward from the ring center with an inter-orbital angle of 104 degrees. This model explains the unique electronic properties of the three-membered ring, where the carbon-hydrogen bonds exhibit increased s-character compared to normal alkanes, as evidenced by nuclear magnetic resonance coupling constants. The Walsh model further describes the molecular orbital arrangement, proposing that sp² orbitals form the carbon-hydrogen bonds while the remaining sp² orbitals direct toward the ring center, creating bonding and antibonding molecular orbitals that contribute to the distinctive reactivity patterns observed in cyclopropane chemistry.

| Bond Parameter | Cyclopropane Value | Normal Alkane Value | Difference |

|---|---|---|---|

| Carbon-Carbon Bond Length | 151 pm | 153-155 pm | -2 to -4 pm |

| Bond Angle | 60° | 109.5° | -49.5° |

| Ring Strain Energy | 28 kcal/mol | 0 kcal/mol | +28 kcal/mol |

| Bond Weakening | 34 kcal/mol | 0 kcal/mol | +34 kcal/mol |

The structural rigidity of cyclopropane derivatives eliminates conformational flexibility, as the planar arrangement of the three carbon atoms is geometrically defined. This conformational constraint becomes particularly significant when considering substituted derivatives, where the spatial arrangement of substituents is fixed relative to the ring plane. In the case of rac-(1R,2R)-2-(3,4,5-trifluorophenyl)cyclopropane-1-carboxylic acid, the trans-configuration ensures maximum separation between the bulky trifluorophenyl group and the carboxylic acid functionality, minimizing steric interactions while maintaining the inherent strain characteristics of the three-membered ring system.

Properties

IUPAC Name |

(1R,2R)-2-(3,4,5-trifluorophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O2/c11-7-1-4(2-8(12)9(7)13)5-3-6(5)10(14)15/h1-2,5-6H,3H2,(H,14,15)/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBOZKSUIBJLJN-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC(=C(C(=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)C2=CC(=C(C(=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(1R,2R)-2-(3,4,5-trifluorophenyl)cyclopropane-1-carboxylic acid typically involves the following steps:

Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.

Introduction of the Trifluorophenyl Group: The trifluorophenyl group can be introduced via a substitution reaction, where a suitable trifluorophenyl precursor reacts with the cyclopropane intermediate.

Carboxylation: The carboxylic acid functional group can be introduced through a carboxylation reaction, where a suitable carboxylating agent reacts with the cyclopropane intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. These methods may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Rac-(1R,2R)-2-(3,4,5-trifluorophenyl)cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form corresponding alcohols or alkanes.

Substitution: The trifluorophenyl group can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic reagents (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, reduction may yield alcohols or alkanes, and substitution may yield various substituted derivatives.

Scientific Research Applications

Rac-(1R,2R)-2-(3,4,5-trifluorophenyl)cyclopropane-1-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used as a probe to study biological processes, such as enzyme activity and receptor binding.

Medicine: The compound may have potential therapeutic applications, such as anti-inflammatory or anticancer agents.

Industry: The compound can be used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Rac-(1R,2R)-2-(3,4,5-trifluorophenyl)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The trifluorophenyl group may enhance the compound’s binding affinity and selectivity for these targets, while the cyclopropane ring may confer stability and rigidity to the molecule.

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluorinated Cyclopropane Carboxylic Acids

Fluorination significantly impacts physicochemical properties and biological activity. Key analogs include:

a. rac-(1R,2R)-2-[4-(Trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid (CAS 201164-18-3)

- Structure : Cyclopropane core with a 4-(trifluoromethyl)phenyl group.

- Molecular Formula : C₁₁H₉F₃O₂; Molar Mass : 230.18 g/mol.

- This analog may exhibit higher metabolic stability due to reduced oxidative metabolism at the phenyl ring .

b. (1R,2R)-2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic Acid (CAS 220352-36-3)

- Structure : Cyclopropane with 3,4-difluorophenyl.

- Molecular Formula : C₁₀H₇F₂O₂; Molar Mass : 214.17 g/mol.

- This may influence binding affinity in enzyme-inhibitor interactions .

c. (1S,2S)-1-Amino-2-(trifluoromethyl)cyclopropanecarboxylic Acid (CAS 748121-19-9)

- Structure : Cyclopropane with -NH₂ and -CF₃ groups.

- Molecular Formula: C₅H₆F₃NO₂; Molar Mass: 169.10 g/mol.

- Comparison: The amino group introduces hydrogen-bonding capacity, making this compound more polar than the trifluorophenyl analog. Such derivatives are often used in peptide mimetics or protease inhibitors .

Chlorinated and Methoxy-Substituted Analogs

a. rac-(1R,2R)-2-(2-Chloro-6-methoxyphenyl)cyclopropane-1-carboxylic Acid (CAS 2227859-69-8)

- Structure : Cyclopropane with 2-chloro-6-methoxyphenyl.

- Molecular Formula : C₁₁H₁₁ClO₃; Molar Mass : 226.66 g/mol.

- Comparison : The chloro and methoxy groups create a mixed electronic profile (electron-withdrawing Cl and electron-donating OMe). This could lead to unique regioselectivity in reactions or altered pharmacokinetics compared to purely fluorinated analogs .

b. (1R,2R)-2-(2-Chlorophenyl)cyclopropane-1-carboxylic Acid (CAS 1181230-38-5)

- Molecular Formula : C₁₀H₉ClO₂; Molar Mass : 196.63 g/mol.

- Such analogs are often intermediates in synthesizing bioactive molecules with tailored logP values .

Heterocyclic and Functionalized Analogs

a. rac-(1R,2R)-2-(Furan-3-yl)cyclopropane-1-carboxylic Acid (CAS 1446486-81-2)

- Structure : Cyclopropane with a furan ring.

- This analog is less lipophilic than fluorinated derivatives, making it suitable for applications requiring balanced solubility .

b. trans-2-Cyanocyclopropanecarboxylic Acid (CAS 39891-82-2)

- Structure : Cyclopropane with -CN and -COOH groups.

- Molecular Formula: C₅H₅NO₂; Molar Mass: 111.10 g/mol.

- Comparison : The nitrile group (-CN) increases electrophilicity, enabling nucleophilic addition reactions. This contrasts with the electron-deficient trifluorophenyl analog, which is more likely to participate in hydrophobic interactions .

Key Data Table

Research Implications

- Fluorine Substitution : The 3,4,5-trifluorophenyl group likely maximizes electronic effects and metabolic resistance, making the target compound superior for kinase inhibitors or CNS-targeting drugs .

- Synthetic Flexibility : Analogs with chloro, methoxy, or heterocyclic groups highlight the adaptability of cyclopropane carboxylic acids in drug design, enabling fine-tuning of solubility and target engagement .

Biological Activity

Rac-(1R,2R)-2-(3,4,5-trifluorophenyl)cyclopropane-1-carboxylic acid is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including molecular interactions, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C10H7F3O2

- Molecular Weight : 216.16 g/mol

- CAS Number : 2059913-92-5

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Molecular docking studies have demonstrated that this compound exhibits strong binding affinity to specific enzymes involved in metabolic pathways. For instance, it has shown promising results as an inhibitor of the enzyme 1-aminocyclopropane-1-carboxylate oxidase 2 (ACO2) in Arabidopsis thaliana, which plays a crucial role in ethylene biosynthesis.

Binding Affinity

The following table summarizes the binding affinities (ΔG) and binding constants (Kb) of this compound compared to other compounds:

| Compound | ΔG (kcal/mol) | Kb (M−1) |

|---|---|---|

| This compound | -6.5 | 5.9385 × 10^4 |

| (E)-1-amino-2-phenylcyclopropane-1-carboxylic acid | -6.4 | 4.94 × 10^4 |

| Pyrazinoic acid | -5.3 | 7.61 × 10^3 |

| Methylcyclopropane | -3.1 | 0.188 × 10^3 |

This data indicates that this compound has a higher binding affinity than several known inhibitors, suggesting its potential as a lead compound for drug development.

Inhibition of Ethylene Biosynthesis

Research indicates that this compound effectively inhibits ethylene production in plants by targeting ACO2. This inhibition can be beneficial in agricultural practices to delay ripening and senescence in fruits and vegetables.

Case Study 1: Ethylene Inhibition in Tomatoes

A study conducted on tomato plants treated with this compound demonstrated a significant reduction in ethylene production compared to untreated controls. The treated plants exhibited delayed ripening and extended shelf life.

Case Study 2: Molecular Docking Analysis

In silico analysis using AutoDock Vina revealed that this compound binds effectively to ACO2 with a calculated binding energy of -6.5 kcal/mol. This study highlights the compound's potential as a selective inhibitor for further development.

Q & A

Q. What are the optimal synthetic routes for Rac-(1R,2R)-2-(3,4,5-trifluorophenyl)cyclopropane-1-carboxylic acid, and how do reaction conditions influence yield and stereoselectivity?

- Methodological Answer : The synthesis typically involves cyclopropanation via transition metal-catalyzed reactions (e.g., using diazo compounds) followed by functionalization of the trifluorophenyl group. Key factors include:

- Catalyst Selection : Rhodium or palladium catalysts improve stereoselectivity due to their ability to stabilize transition states .

- Temperature Control : Lower temperatures (e.g., 0–5°C) reduce side reactions in cyclopropanation steps .

- Purification : Chiral HPLC or recrystallization ensures stereochemical purity, critical for biological studies .

| Synthetic Method Comparison |

|---|

| Route |

| Rhodium-catalyzed cyclopropanation |

| Palladium-mediated coupling |

Q. What spectroscopic and chromatographic methods are most effective for characterizing the stereochemical purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : -NMR distinguishes fluorinated substituents, while -NMR identifies cyclopropane ring protons. Coupling constants (e.g., ) confirm trans-configuration .

- Chiral HPLC : Using a Chiralpak® AD-H column (hexane:isopropanol = 90:10) resolves enantiomers with a resolution factor >1.5 .

- X-ray Crystallography : Confirms absolute configuration, especially when stereochemical ambiguity exists in NMR data .

| Characterization Data |

|---|

| Technique |

| -NMR |

| Chiral HPLC |

Advanced Research Questions

Q. How does the trifluorophenyl substituent influence the compound’s electronic properties and reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing trifluorophenyl group enhances electrophilicity at the cyclopropane ring, enabling Suzuki-Miyaura couplings. Computational studies (DFT) show:

- Electrostatic Potential Maps : Increased positive charge density on the cyclopropane carbon adjacent to the carboxylic acid .

- Reactivity with Boronic Acids : Coupling occurs preferentially at the less sterically hindered cyclopropane position, with yields >70% using Pd(PPh) .

| Cross-Coupling Efficiency |

|---|

| Substrate |

| Phenylboronic acid |

| 4-Methoxybenzene boronic acid |

Q. What computational models are used to predict the interaction of this compound with biological targets, and how do they align with experimental data?

- Methodological Answer :

- Molecular Docking : AutoDock Vina simulates binding to enzymes like cyclooxygenase-2 (COX-2). The trifluorophenyl group forms hydrophobic interactions with Val, while the carboxylic acid hydrogen-bonds to Arg .

- MD Simulations : 100-ns trajectories reveal stable binding (RMSD < 2 Å) in COX-2, consistent with IC values of 0.8 μM in vitro .

| Biological Activity Data |

|---|

| Target |

| COX-2 |

| 5-Lipoxygenase |

Data Contradiction Analysis

Q. Why do different studies report varying enantiomeric excess (ee) values for the same synthetic route?

- Methodological Answer : Discrepancies arise from:

- Impurity in Starting Materials : Trace moisture or oxygen degrades catalysts, reducing ee by 10–15% .

- Chromatographic Resolution : Column aging in HPLC systems lowers separation efficiency, misreporting ee values .

Mitigation includes using anhydrous solvents and calibrating HPLC columns with standard enantiomers before analysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.